molecular formula C12H14F3N B13542372 3-(2,3,4-Trifluorobenzyl)piperidine

3-(2,3,4-Trifluorobenzyl)piperidine

Cat. No.: B13542372
M. Wt: 229.24 g/mol
InChI Key: CFZORHKASJALFP-UHFFFAOYSA-N
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Description

3-(2,3,4-Trifluorobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The trifluorobenzyl group attached to the piperidine ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trifluorobenzyl)piperidine typically involves the reaction of 2,3,4-trifluorobenzyl chloride with piperidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction can be represented as follows:

2,3,4-Trifluorobenzyl chloride+PiperidineThis compound+HCl\text{2,3,4-Trifluorobenzyl chloride} + \text{Piperidine} \rightarrow \text{this compound} + \text{HCl} 2,3,4-Trifluorobenzyl chloride+Piperidine→this compound+HCl

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified using techniques like distillation or recrystallization . The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trifluorobenzyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trifluorobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival . The compound’s ability to inhibit these pathways makes it a potential candidate for anticancer and anti-inflammatory therapies .

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

3-[(2,3,4-trifluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H14F3N/c13-10-4-3-9(11(14)12(10)15)6-8-2-1-5-16-7-8/h3-4,8,16H,1-2,5-7H2

InChI Key

CFZORHKASJALFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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